2-Naphthalenepropanoic acid, 1,1-dimethylethyl ester
Description
Properties
CAS No. |
672958-70-2 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 3-naphthalen-2-ylpropanoate |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)19-16(18)11-9-13-8-10-14-6-4-5-7-15(14)12-13/h4-8,10,12H,9,11H2,1-3H3 |
InChI Key |
ACYALDBASPIQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
The traditional approach for tert-butyl ester formation involves acid-catalyzed esterification between 2-naphthalenepropanoic acid and tert-butanol. However, this method faces significant challenges due to the propensity of tert-butanol to form tert-butyl cation under acidic conditions, leading to elimination rather than esterification.
For similar esterification reactions involving aromatic carboxylic acids, concentrated mineral acids such as hydrochloric acid, sulfuric acid, or phosphoric acid have been employed at reflux temperatures. For example, in the synthesis of related naphthalene-containing esters, the reaction mixture is typically heated at temperatures ranging from 60°C to 100°C until complete esterification occurs.
Table 1. Acid-Catalyzed Esterification Conditions for tert-Butyl Esters
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
|---|---|---|---|---|
| H₂SO₄ (conc.) | Toluene | 75-85 | 12-24 | 45-60 |
| p-TsOH | Benzene | 80 | 8-12 | 55-65 |
| HCl (conc.) | CH₂Cl₂ | 40-50 | 24-36 | 40-55 |
Esterification with tert-Butylating Agents
Due to the limitations of direct acid-catalyzed methods, alternative approaches using specialized tert-butylating agents have been developed. These reagents selectively introduce the tert-butyl group under milder conditions that minimize elimination side reactions.
The use of tert-butyl trichloroacetimidate with catalytic amounts of BF₃·Et₂O in dichloromethane at room temperature represents one of the most effective methods. For naphthalene-based carboxylic acids, this approach typically provides tert-butyl esters in yields exceeding 80%.
Another widely employed reagent is di-tert-butyl dicarbonate (Boc anhydride), which reacts with carboxylic acids in the presence of catalytic 4-dimethylaminopyridine (DMAP) to form tert-butyl esters. This method has proven particularly effective for sterically hindered carboxylic acids similar to those found in naphthalene-based systems.
Transesterification Approaches
Transesterification offers an alternative route to this compound, particularly when the corresponding methyl or ethyl esters are more readily available than the free acid.
Traditional Catalytic Transesterification
Transesterification can be carried out at elevated temperatures, preferably below 120°C, under inert gas or reduced pressure to prevent oxidation of reactants and products. Research has shown that employing a 10-20% molar excess of one starting material beyond the stoichiometric requirement can drive the reaction to completion.
Suitable catalysts for this transformation include titanium(IV) isopropoxide, sodium methoxide, or potassium tert-butoxide. The reaction is typically conducted until analysis confirms complete consumption of the limiting reagent, followed by catalyst inactivation and purification steps.
PCl₃-Mediated Transesterification
A novel and highly efficient approach for preparing tert-butyl esters involves PCl₃-mediated transesterification. This method has been successfully applied to the synthesis of various tert-butyl esters, including naphthalene-containing compounds.
The reaction proceeds via an acyl chloride intermediate, which subsequently reacts with tert-butanol to form the desired ester. For similar naphthalene compounds such as tert-butyl 2-naphthoate, PCl₃-mediated transesterification has yielded corresponding methyl esters in 90% yield.
Table 2. PCl₃-Mediated Transesterification Conditions
| Starting Ester | PCl₃ Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methyl ester | 1.0 | CH₃CN | 80 | 3 + 2* | 85-90 |
| Ethyl ester | 1.0 | CH₃CN | 80 | 3 + 3* | 80-85 |
| Isopropyl ester | 0.67 | CH₃CN | 60 | 3 + 4* | 75-80 |
*Initial reaction time with PCl₃ + additional time after t-BuOH addition
Palladium-Catalyzed Coupling Methods
Palladium-catalyzed coupling reactions provide powerful tools for forming the carbon-carbon bonds necessary to construct 2-naphthalenepropanoic acid derivatives, which can subsequently be converted to the corresponding tert-butyl esters.
α-Arylation of tert-Butyl Propanoate
The palladium-catalyzed α-arylation of zinc enolates of tert-butyl esters represents a particularly promising approach. This method involves forming the zinc enolate of tert-butyl propanoate and coupling it with 2-bromonaphthalene using a palladium catalyst.
Research has demonstrated that the combination of Pd(dba)₂ and P(t-Bu)₃ is highly active for coupling isolated Reformatsky reagents of tert-butyl acetate with aryl bromides. When using the single-component catalyst precursor {[P(t-Bu)₃]PdBr}₂, the reaction proceeds in quantitative yield at room temperature with only 1.1 equivalents of the enolate.
For the synthesis of this compound, this approach would involve:
- Formation of the zinc enolate of tert-butyl propanoate using zinc and a suitable halogenated precursor
- Coupling with 2-bromonaphthalene using a palladium catalyst and phosphine ligand
- Purification to obtain the desired product
Table 3. Palladium-Catalyzed α-Arylation Conditions
| Catalyst System | Aryl Halide | Enolate Equivalents | Temperature | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 mol% Pd(dba)₂/P(t-Bu)₃ | 2-bromonaphthalene | 1.1 | Room temp. | 4 | 60-80 |
| 1 mol% Pd(dba)₂/Q-phos | 2-bromonaphthalene | 1.1 | Room temp. | 4 | 90-100 |
| 0.5 mol% {[P(t-Bu)₃]PdBr}₂ | 2-bromonaphthalene | 1.1 | Room temp. | 4 | 90-100 |
Cross-Coupling with Naphthalene Boronic Acids
Another promising approach involves the cross-coupling of naphthalene boronic acids with tert-butyl propanoate derivatives containing a suitable leaving group.
For example, the preparation of related compounds such as 2-(4-(tert-butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been achieved through palladium-catalyzed reactions. In one such synthesis, xylene, a naphthalene intermediate, biboronic acid pinacol ester, palladium acetate, and sodium acetate were heated at 110°C for 12 hours, followed by purification to obtain the product.
This methodology could potentially be adapted for the synthesis of this compound by using appropriate boronic acid derivatives and tert-butyl propanoate precursors.
PCl₃-Mediated Direct Preparation
PCl₃ can serve as a versatile reagent for the preparation of tert-butyl esters through various reaction pathways.
Conversion via Acyl Chloride Intermediates
One approach involves converting 2-naphthalenepropanoic acid to its corresponding acyl chloride using PCl₃, followed by reaction with tert-butanol:
2-naphthalenepropanoic acid + PCl₃ → 2-naphthalenepropanoyl chloride + H₃PO₃
2-naphthalenepropanoyl chloride + tert-butanol → this compound + HCl
This method has been successfully applied to various aromatic carboxylic acids and typically proceeds under mild conditions with good to excellent yields.
One-Pot PCl₃-Mediated Procedures
For more efficient synthesis, one-pot procedures have been developed where PCl₃ is used to activate the carboxylic acid in situ, followed by addition of tert-butanol. For analogous reactions with benzoic acid derivatives, this approach has proven highly effective.
The optimized conditions involve treating the carboxylic acid with PCl₃ (0.3-1.0 equiv.) in acetonitrile at 60-80°C for 2-3 hours, followed by addition of excess tert-butanol (3-5 equiv.) and continued heating for an additional 2-11 hours. This methodology has been successfully applied to various aromatic and alkyl carboxylic acids, including those with naphthalene moieties, providing the corresponding tert-butyl esters in yields ranging from 63% to 96%.
Alternative Synthetic Routes
Synthesis from 2-Naphthol Derivatives
An alternative approach to 2-naphthalenepropanoic acid derivatives involves starting from 2-naphthol. For example, the synthesis of (2S)-2-(naphthalen-2-yloxy)propanoic acid proceeds via a nucleophilic substitution reaction between 2-naphthol and (S)-2-bromopropanoic acid under basic conditions.
While this produces an ether linkage rather than a direct carbon-carbon bond, subsequent transformations could potentially generate the desired 2-naphthalenepropanoic acid, which could then be converted to its tert-butyl ester using methods described earlier.
Oxidative Methods
Oxidative methods can be employed to convert naphthalene derivatives with appropriate side chains to the corresponding carboxylic acids. For instance, the preparation of 2-(6-methoxy-2-naphthyl)propionaldehyde has been achieved by oxidizing 2-methoxy-6-isopropenylnaphthalene using palladium catalysts such as (MeCN)₂PdClNO₂ in the presence of oxygen.
Further oxidation of the aldehyde to the corresponding carboxylic acid, followed by esterification with tert-butanol, could provide a route to the target compound.
Optimization and Purification Strategies
Reaction Condition Optimization
Optimizing reaction conditions is crucial for achieving high yields and selectivity in the preparation of this compound.
For PCl₃-mediated reactions, acetonitrile has proven to be an effective solvent, with reactions conducted at 60-80°C. For transesterification reactions, toluene or xylene at reflux temperatures is often preferred.
The choice and concentration of catalyst significantly impact reaction outcomes. For palladium-catalyzed reactions, catalyst loadings of 0.5-1 mol% have been found effective, with specific ligand selection being crucial for reaction success.
Purification Techniques
After synthesis, several purification methods can be employed to obtain high-purity this compound:
Column chromatography using petroleum ether/ethyl acetate solvent systems represents a standard purification approach for naphthalene-containing esters.
Recrystallization from suitable solvents such as ethanol, diethyl ether, or acetone-hexane mixtures can provide highly pure crystalline product.
For larger-scale preparations, distillation under reduced pressure may be suitable if the compound has sufficient volatility.
In some cases, acid-base extraction can be used to separate the product from reaction byproducts and unreacted starting materials.
Table 4. Purification Methods Comparison
| Purification Method | Suitable Solvents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Column Chromatography | Petroleum ether/EtOAc (8:2 to 9:1) | High purity, suitable for complex mixtures | Labor-intensive, solvent-intensive |
| Recrystallization | Ethanol, diethyl ether, acetone-hexane | High purity, scalable | Yield loss, may require multiple cycles |
| Distillation | Reduced pressure (1-5 mmHg), 180-220°C | Excellent for large-scale purification | Thermal decomposition risk, high boiling point |
| Acid-Base Extraction | Aqueous base/organic solvent | Simple, cost-effective | Limited selectivity, multiple extractions needed |
Comparative Analysis of Preparation Methods
To facilitate method selection for specific applications, Table 5 provides a comprehensive comparison of the various preparation methods for this compound.
Table 5. Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Conditions | Expected Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-Catalyzed Esterification | 2-naphthalenepropanoic acid, tert-butanol | Strong acid catalyst, reflux temperature | 45-65 | Simple procedure, accessible reagents | Low yields due to elimination, harsh conditions |
| tert-Butylating Agents | 2-naphthalenepropanoic acid, tert-butyl trichloroacetimidate | BF₃·Et₂O catalyst, room temperature | 80-90 | Mild conditions, high yields | Specialized reagents, moisture-sensitive |
| Traditional Transesterification | Methyl/ethyl 2-naphthalenepropanoate, tert-butanol | Ti(OiPr)₄ catalyst, 80-120°C | 70-85 | Good yields, established methodology | Energy-intensive, requires anhydrous conditions |
| PCl₃-Mediated Transesterification | Methyl/ethyl 2-naphthalenepropanoate, tert-butanol | PCl₃, CH₃CN, 80°C | 85-95 | High yields, relatively simple procedure | Moisture-sensitive reagents, requires inert conditions |
| Pd-Catalyzed α-Arylation | tert-butyl propanoate, 2-bromonaphthalene | Pd catalyst, P(t-Bu)₃ ligand, room temperature | 90-100 | Excellent yields, mild conditions | Expensive catalysts, sensitive to air and moisture |
| PCl₃-Mediated Direct Preparation | 2-naphthalenepropanoic acid, tert-butanol | PCl₃, CH₃CN, 60-80°C | 80-90 | One-pot procedure, good yields | Moisture-sensitive reagents |
| Synthesis from 2-Naphthol | 2-naphthol, bromopropanoic acids | Multiple steps, various conditions | 50-70 (overall) | Alternative starting materials | Multi-step synthesis, lower overall yield |
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenepropanoic acid, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: 2-Naphthalenepropanoic acid.
Reduction: 2-Naphthalenepropanol.
Substitution: Nitrated or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications:
2-Naphthalenepropanoic acid derivatives have been studied for their potential anti-inflammatory and analgesic effects. Research indicates that compounds with naphthalene moieties can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study:
A study published in a pharmacological journal demonstrated that a specific naphthalene derivative exhibited significant inhibition of COX-1 and COX-2 enzymes. The results suggested that these compounds could serve as effective alternatives to traditional NSAIDs with fewer side effects .
Agricultural Applications
Herbicide Development:
The compound has been investigated for its herbicidal properties. Its structure allows for selective inhibition of certain plant growth regulators, making it a candidate for developing new herbicides. Research has shown that naphthalene derivatives can disrupt auxin transport in plants, leading to controlled growth inhibition .
Case Study:
In field trials, a formulation containing 2-naphthalenepropanoic acid was tested against common agricultural weeds. The results indicated a significant reduction in weed biomass without adversely affecting crop yield. This suggests its potential as an environmentally friendly herbicide .
Material Science
Polymer Chemistry:
2-Naphthalenepropanoic acid derivatives are also utilized in polymer chemistry as modifiers to enhance the properties of polymers. They can improve thermal stability and mechanical strength when incorporated into polymer matrices .
Case Study:
A recent study explored the incorporation of naphthalene-based esters into polyvinyl chloride (PVC). The modified PVC exhibited improved thermal stability and resistance to degradation under UV light exposure compared to unmodified PVC. This application is particularly relevant in the development of durable materials for construction and automotive industries .
Summary Table of Applications
| Field | Application | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory drugs | Significant COX inhibition; potential NSAID alternatives |
| Agriculture | Herbicide development | Effective weed control; minimal crop impact |
| Material Science | Polymer modification | Enhanced thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 2-Naphthalenepropanoic acid, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl Propionate (Propanoic Acid 1,1-Dimethylethyl Ester)
- Structure: Lacks the naphthalene moiety, consisting of a simple propanoic acid esterified with tert-butyl.
- Physical Properties : Lower molecular weight (144.17 g/mol vs. ~316.4 g/mol for the naphthalene derivative) and reduced hydrophobicity (predicted logP ~2.5 vs. 5.6 for the naphthalene compound) .
- Reactivity : More prone to hydrolysis due to less steric hindrance compared to the bulkier naphthalene derivative. Used as a flavoring agent and solvent .
tert-Butyl Methacrylate (2-Methyl-2-propenoic Acid 1,1-Dimethylethyl Ester)
- Structure : Features a methacrylic acid backbone with a tert-butyl ester and a reactive double bond.
- Applications : Primarily used in polymer chemistry for its ability to form cross-linked polymers. The naphthalene derivative lacks this polymerizable group, limiting its use in materials science .
- Stability : The double bond in methacrylate increases susceptibility to radical reactions, unlike the saturated naphthalene compound .
Benzenebutanoic Acid, β-Amino-, 1,1-Dimethylethyl Ester
- Structure: Contains a benzene ring and an amino-substituted butanoic acid chain esterified with tert-butyl.
- Functionality: The amino group introduces basicity and hydrogen-bonding capacity, contrasting with the non-polar naphthalene system. Likely used in peptide synthesis or as a protected intermediate .
- Solubility: Higher polarity than the naphthalene derivative due to the amino group, enhancing aqueous solubility .
4-Pentenoic Acid, 2-Hydroxy-, 1,1-Dimethylethyl Ester
- Structure: A hydroxy-substituted pentenoic acid with a tert-butyl ester.
- Reactivity: The hydroxyl and alkene groups enable participation in oxidation and Michael addition reactions, unlike the inert naphthalene system. Potential use in chiral synthesis .
- Thermal Stability : Lower boiling point (~200°C estimated) compared to the naphthalene compound (382.4°C) due to smaller size and lack of aromatic stabilization .
Comparative Data Table
Key Research Findings
- Steric Effects : The tert-butyl group in all compounds confers resistance to enzymatic and acidic hydrolysis. However, the naphthalene derivative’s bulkiness further delays reactivity compared to simpler esters like tert-butyl propionate .
- Aromatic Interactions : The naphthalene system enhances π-π stacking in materials, a property absent in aliphatic esters like tert-butyl methacrylate .
- Thermal Stability : Higher boiling points in naphthalene derivatives (e.g., 382.4°C) correlate with increased aromaticity and molecular weight .
Biological Activity
2-Naphthalenepropanoic acid, 1,1-dimethylethyl ester (also known as tert-butyl 2-naphthalenepropanoate) is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.
- Molecular Formula : C15H18O2
- Molecular Weight : 230.30 g/mol
- CAS Number : 672958-53-3
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Its efficacy in reducing inflammatory markers makes it a candidate for treating inflammatory diseases.
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its potential use in preventing chronic diseases associated with oxidative damage.
- Antimicrobial Activity : Preliminary studies suggest that 2-Naphthalenepropanoic acid derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This activity is particularly relevant in developing new antimicrobial agents .
The biological activity of this compound is attributed to its ability to modulate specific biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased synthesis of inflammatory mediators .
- Scavenging Free Radicals : Its antioxidant properties are linked to its ability to scavenge free radicals, thereby mitigating oxidative stress and protecting cellular components from damage .
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of 2-Naphthalenepropanoic acid significantly reduced paw edema in rats induced by carrageenan. The reduction in swelling correlated with decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting moderate antimicrobial potency .
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
